(+)-(1S,2R)-Milnacipran is a chiral compound primarily recognized for its role as an antidepressant and a treatment for fibromyalgia. It belongs to the class of serotonin-norepinephrine reuptake inhibitors, which are used to manage major depressive disorder and chronic pain conditions. The compound is notable for its enantiomeric purity, which enhances its therapeutic efficacy and reduces potential side effects.
Milnacipran was initially developed in the 1970s by the pharmaceutical company Pierre Fabre Medicament. It has been marketed under various brand names, including Savella in the United States and Ixel in other countries. The compound is synthesized through various chemical processes that ensure high purity and yield.
(+)-(1S,2R)-Milnacipran is classified as:
The synthesis of (+)-(1S,2R)-Milnacipran involves several steps that can vary based on the method employed. Common methods include:
The molecular structure of (+)-(1S,2R)-Milnacipran can be described as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools to highlight stereochemistry and functional groups.
(+)-(1S,2R)-Milnacipran undergoes several key reactions during its synthesis:
The mechanism of action of (+)-(1S,2R)-Milnacipran involves:
Clinical studies have shown that milnacipran effectively improves mood and reduces pain perception in patients with fibromyalgia by modulating these neurotransmitter systems.
(+)-(1S,2R)-Milnacipran has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3